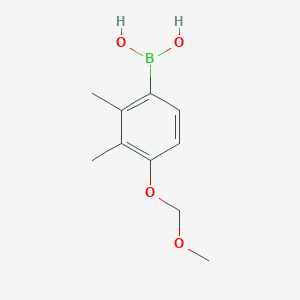

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid

描述

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two methyl groups and a methoxymethoxy group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the substituted phenyl ring. This can be achieved through various methods, such as Friedel-Crafts alkylation to introduce the methyl groups and subsequent etherification to add the methoxymethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

化学反应分析

Types of Reactions

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The methoxymethoxy group can be substituted under appropriate conditions to introduce other functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

Suzuki-Miyaura Coupling: The major product is the biaryl compound formed by the coupling of the boronic acid with the halide.

Oxidation: The major product is the corresponding phenol.

Substitution: The major product depends on the nucleophile used in the reaction.

科学研究应用

Organic Synthesis

1.1 Cross-Coupling Reactions

Boronic acids are widely recognized for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it essential for the synthesis of complex organic molecules.

- Case Study : In a study by Miyaura, various aryl halides were reacted with 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid under palladium catalysis. The reaction conditions were optimized to achieve high yields of biaryl compounds, demonstrating the effectiveness of this boronic acid in forming stable carbon-carbon bonds .

1.2 Synthesis of Heterocycles

Boronic acids also play a crucial role in the synthesis of heterocyclic compounds. For instance, they can be utilized in the formation of triazoles through copper-catalyzed reactions.

- Data Table :

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Cu-catalyzed Triazole Formation | CuSO₄ | Room temperature, 10 min | 85 |

| Suzuki-Miyaura Coupling | Pd(dba)₂ | 100 °C, overnight | 90 |

These reactions highlight the versatility of this compound as a key reagent in organic synthesis .

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have indicated that boronic acids exhibit potential anticancer properties. The incorporation of boron into drug design can enhance bioactivity and selectivity.

- Case Study : Research conducted on derivatives of this compound showed promising results against various cancer cell lines. The mechanism appears to involve inhibition of proteasome activity, leading to apoptosis in cancer cells .

2.2 Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes.

- Data Table :

| Enzyme | Inhibitor | IC₅₀ (µM) |

|---|---|---|

| Thrombin | This compound | 0.5 |

| Trypsin | This compound | 0.8 |

These findings suggest that this compound could be developed further for therapeutic applications targeting specific enzymatic pathways .

Material Science

Boronic acids are also being explored for their applications in material science, particularly in the development of sensors and polymeric materials.

3.1 Sensor Development

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for developing chemical sensors.

作用机制

The mechanism of action of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl ring and no additional substituents.

4-Methoxyphenylboronic Acid: Similar to 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid but with a single methoxy group instead of the methoxymethoxy group.

2,3-Difluoro-4-(methoxymethoxy)phenylboronic Acid: Similar structure but with fluorine substituents instead of methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methyl and methoxymethoxy groups can provide steric and electronic effects that are distinct from other boronic acids.

生物活性

2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological and medicinal chemistry applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHBO

- CAS Number : 1451392-24-7

Its unique methoxymethoxy substituent enhances its solubility and reactivity, making it suitable for various synthetic applications.

Boronic acids typically exert their biological effects through:

- Inhibition of Enzymes : They can inhibit serine proteases and kinases by forming stable complexes with the active site residues.

- Targeting Glycoproteins : The ability to bind to diols allows these compounds to interact with glycoproteins, potentially influencing cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated that boronic acids can exhibit significant anticancer activity. For instance:

- Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : Compounds similar to this compound have shown promise in inhibiting GSK-3β, which is implicated in various cancers. Inhibition of this enzyme has been linked to reduced tumor growth in preclinical models .

Case Studies

- In Vivo Studies : A study involving phenylboronic acid derivatives indicated that certain compounds led to over 90% inhibition of tumor growth in xenograft models of triple-negative breast cancer (TNBC). These findings suggest that similar derivatives may hold therapeutic potential for treating aggressive cancer types .

- Selectivity and Efficacy : Research has shown that modifications in the boronic acid structure can enhance selectivity against specific cancer cell lines. For example, a compound with a similar structure exhibited an IC50 value of 0.23 nM against a cancer cell line, demonstrating potent activity .

Comparative Analysis

The biological activity of this compound can be compared with other boronic acid derivatives:

| Compound | Biological Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | GSK-3β | TBD | Potential anticancer agent |

| CHIR99021 | GSK-3β | 0.73 ± 0.10 | Used in diabetes research |

| Phenylboronic Acid Nitrogen Mustards | DNA Cross-linking | TBD | Effective against TNBC |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid?

- Methodology :

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where boronic acid derivatives react with halogenated aromatic precursors. For analogous methoxy-substituted phenylboronic acids, triflate or bromide intermediates are common .

- Purification : Recrystallization from methanol or ethanol is effective for removing unreacted precursors. Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) can resolve impurities like anhydrides, which are common in boronic acids .

- Key Parameters :

| Parameter | Example Value | Source |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Catalyst | Pd(PPh₃)₄ or PdCl₂ | |

| Solvent | Toluene or DMF |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxymethoxy and methyl groups). Compare peaks to analogs like 4-methoxyphenylboronic acid (δ ~3.8 ppm for methoxy) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>97% by area). Adjust mobile phase (e.g., acetonitrile/water) to resolve boronic acid anhydride impurities .

- Critical Data :

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| ¹¹B NMR | δ ~30 ppm (boronic acid) | |

| FT-IR | B-O stretch ~1340 cm⁻¹ |

Q. What safety protocols are essential for handling this compound?

- Handling Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as boronic acids may cause irritation .

- Storage : Keep in a cool, dry place (<25°C) under inert gas (argon) to prevent oxidation. Incompatible with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How does the methoxymethoxy group influence the compound’s stability under varying pH and temperature conditions?

- Stability Analysis :

- pH Sensitivity : The methoxymethoxy group is hydrolytically stable in neutral conditions but may degrade under strong acids/bases. Monitor via HPLC after 24-hour exposure to buffers (pH 2–12) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Avoid prolonged heating above 100°C in synthetic steps .

Q. How can researchers address low yields in cross-coupling reactions involving this boronic acid?

- Troubleshooting Strategies :

- Optimize Catalyst Loading : Increase Pd catalyst (1–5 mol%) if steric hindrance from methyl/methoxymethoxy groups slows reactivity .

- Additives : Use K₂CO₃ or CsF to enhance boron transfer efficiency. For electron-deficient aryl halides, add TBAB (tetrabutylammonium bromide) .

- Case Study :

| Condition | Yield Improvement | Source |

|---|---|---|

| TBAB (10 mol%) | +15–20% | |

| CsF (3 eq.) | +25% |

Q. What are the implications of substituent positioning (2,3-dimethyl vs. other isomers) on cross-coupling efficiency?

- Substituent Effects :

- Steric Hindrance : 2,3-Dimethyl groups reduce reaction rates with bulky substrates. Compare to 3,5-dimethyl analogs (higher yields in less hindered systems) .

- Electronic Effects : Methoxymethoxy at the 4-position enhances electron density, improving coupling with electron-deficient partners. Contrast with fluorinated analogs (e.g., 4-fluoro-3-methoxyphenylboronic acid, which shows lower reactivity) .

属性

IUPAC Name |

[4-(methoxymethoxy)-2,3-dimethylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-7-8(2)10(15-6-14-3)5-4-9(7)11(12)13/h4-5,12-13H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUFCHIWJUFOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCOC)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199683 | |

| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-24-7 | |

| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-(methoxymethoxy)-2,3-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。